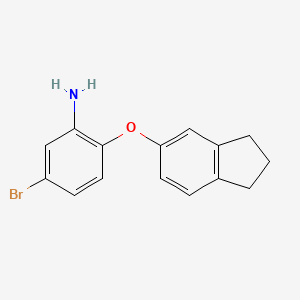

5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine

Description

5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine (Catalog ID: 2036563) is a brominated phenylamine derivative featuring a 2,3-dihydro-1H-inden-5-yloxy substituent at the 2-position of the phenyl ring. Its structure combines a phenylamine backbone with a bicyclic indene-derived ether group and a bromine atom, which may influence its electronic properties, solubility, and biological activity .

Properties

IUPAC Name |

5-bromo-2-(2,3-dihydro-1H-inden-5-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c16-12-5-7-15(14(17)9-12)18-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFDEAUBJJBTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine typically involves the reaction of 5-bromo-2-nitrophenol with 2,3-dihydro-1H-indene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

Substitution: The bromine atom can be substituted by other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding de-brominated compound.

Substitution: Formation of various substituted phenylamine derivatives.

Scientific Research Applications

5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The indene moiety may play a role in binding to hydrophobic pockets of target proteins, while the phenylamine group could participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally related to other brominated phenylamine derivatives listed in , which differ primarily in the substituents attached to the phenoxy group. Key analogues include:

| Compound Name (Catalog ID) | Substituent on Phenoxy Group | Notable Features |

|---|---|---|

| 5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine (2036555) | 4-(tert-pentyl)phenoxy | Increased hydrophobicity due to bulky tert-pentyl group |

| 5-Bromo-2-(1-naphthylmethoxy)phenylamine (2036508) | 1-naphthylmethoxy | Extended aromatic system (naphthalene) |

| 5-Bromo-2-(cyclohexylmethoxy)phenylamine (2036493) | cyclohexylmethoxy | Aliphatic cyclohexyl group for enhanced lipophilicity |

| 4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine (2036484) | 2,3-dihydro-1H-inden-5-yloxy + methyl | Methyl group introduces steric effects |

Key Observations :

Physicochemical Properties

Notes:

- Bromine’s electron-withdrawing nature may lower the electron density of the aromatic ring, affecting reactivity in electrophilic substitution reactions .

Biological Activity

5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine (CAS Number: 946786-92-1) is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring a brominated phenylamine moiety linked to a dihydroindene derivative, suggests diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antiviral, and other therapeutic potentials.

- Molecular Formula : C₁₅H₁₄BrNO

- Molecular Weight : 304.19 g/mol

- MDL Number : MFCD08686979

- Hazard Classification : Irritant

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its efficacy against various cancer cell lines.

Case Studies and Findings

- Inhibition of Cancer Cell Proliferation :

-

Mechanism of Action :

- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Further mechanistic studies are required to elucidate the precise pathways involved.

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly against RNA viruses.

Research Findings

- Inhibition of Viral Replication :

- Comparative Efficacy :

Other Biological Activities

Beyond anticancer and antiviral properties, this compound may possess other therapeutic effects.

Potential Applications

-

Anti-inflammatory Effects :

- Initial studies indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

-

Neuroprotective Properties :

- There is emerging evidence suggesting neuroprotective effects, which could be beneficial in neurodegenerative diseases; however, further research is needed to confirm these findings.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.